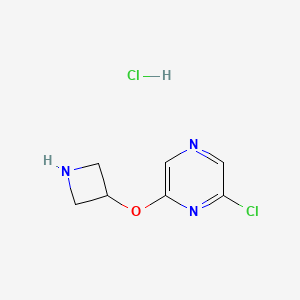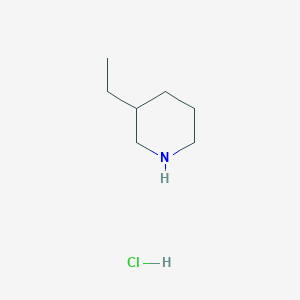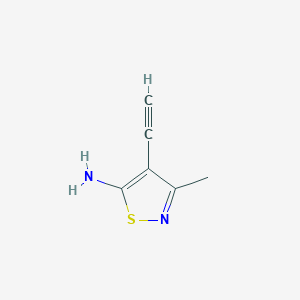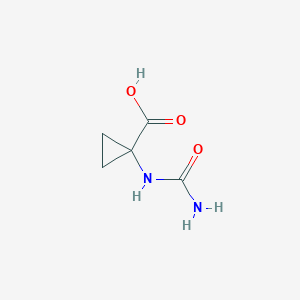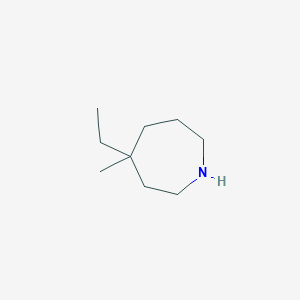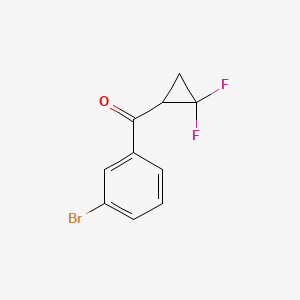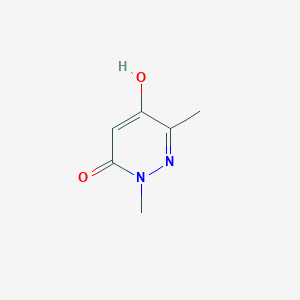![molecular formula C8H5BrFNO2S B1525647 [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1325304-63-9](/img/structure/B1525647.png)
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Übersicht
Beschreibung
“[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile” is a chemical compound . It is related to 4-Fluorophenylacetonitrile, which is a starting reagent in the synthesis of certain derivatives .
Molecular Structure Analysis
The molecular structure of “[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile” can be represented by the InChI code:1S/C8H6BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 . Chemical Reactions Analysis
4-Fluorophenylacetonitrile, a related compound, undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Fluorination Reactions
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile has potential applications in nucleophilic fluorination reactions, where it can be used to introduce fluorine atoms into target molecules. This process is crucial for the synthesis of fluorinated compounds, which are important in the pharmaceutical and agrochemical industries due to their unique biological activities and chemical properties. Zhao and Gabbaï (2011) explored nucleophilic fluorination reactions starting from aqueous fluoride ion solutions, demonstrating the versatility of such compounds in organic synthesis (Zhao & Gabbaï, 2011).
Electrochemical Studies
Research has also delved into the electrochemical properties of related compounds, shedding light on their potential applications in electrochemical reactions. For example, studies on the electrochemical reductive breaking of nitrogen-halogen bonds in aromatic N-halosultams highlight the importance of these compounds in understanding electrochemical processes (Andrieux et al., 1993). This knowledge can be applied to develop new electrochemical methods for bond formation or cleavage, crucial for organic synthesis and material science (Andrieux, Differding, Robert, & Savéant, 1993).
Photophysical Studies
Another area of application is in the study of photophysical properties of chemical compounds. Research on photoswitchable fluorescent diarylethene derivatives, for instance, investigates the effects of alkyl substitution on fluorescence properties. Such studies are fundamental in designing novel materials for optical storage, photochromic devices, and fluorescence microscopy (Takagi et al., 2012). The understanding of how substituents like [(4-Bromo-2-fluorophenyl)sulfonyl] groups affect the photophysical behavior of molecules can lead to advancements in these technological areas (Takagi, Kunishi, Katayama, Ishibashi, Miyasaka, Morimoto, & Irie, 2012).
Material Science and Electrolyte Development
Finally, the compound finds applications in material science, particularly in the development of electrolytes for energy storage devices. The synthesis and characterization of polymers and other materials that incorporate sulfonyl and acetonitrile groups contribute to the development of high-performance electrochemical capacitors and batteries. For example, the research on poly(3-(phenylthiophene) derivatives as active materials for electrochemical capacitor applications by Ferraris et al. (1998) exemplifies how such compounds can enhance the energy storage capabilities of electrochemical devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYQBFZQNQEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



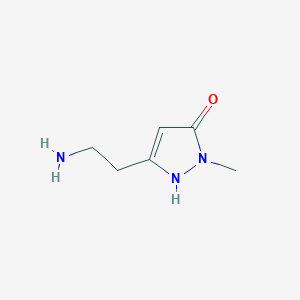
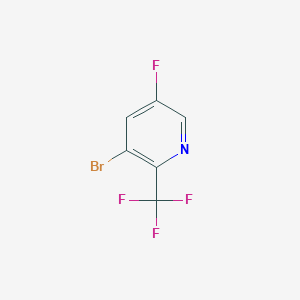
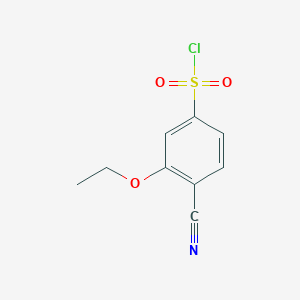
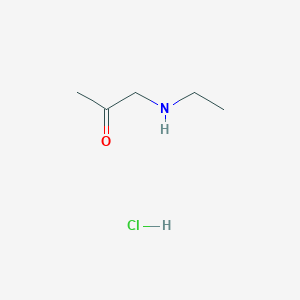
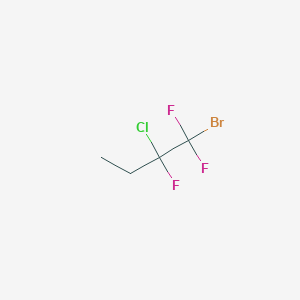
![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)
